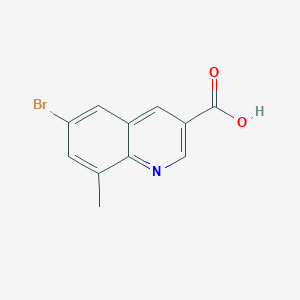

6-Bromo-8-methylquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound consists of a quinoline core with a bromine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 8-methylquinoline-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically takes place in the presence of a solvent such as acetic acid or chloroform, and the temperature is carefully regulated to ensure the selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

化学反応の分析

反応の種類

6-ブロモ-8-メチルキノリン-3-カルボン酸は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

置換: アジド誘導体またはシアノ誘導体の生成.

酸化: アルデヒドまたはカルボン酸の生成.

4. 科学研究における用途

6-ブロモ-8-メチルキノリン-3-カルボン酸は、幅広い科学研究用途を持っています。

科学的研究の応用

6-Bromo-8-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:

作用機序

6-ブロモ-8-メチルキノリン-3-カルボン酸の作用機序は、特定の分子標的および経路との相互作用を含みます。 例えば、活性部位に結合することで特定の酵素を阻害し、それらの触媒活性をブロックすることがあります 。 臭素原子とカルボン酸基は、その結合親和性と特異性に重要な役割を果たします .

類似化合物との比較

類似化合物

- 8-ブロモ-6-メチルキノリン-3-カルボン酸

- 8-ブロモ-3-メチルキノリン

- 7-ブロモ-4-ヒドロキシ-8-メチルキノリン-3-カルボン酸

- 6-ブロモ-2-メチルキノリン-3-カルボン酸エチルエステル

独自性

6-ブロモ-8-メチルキノリン-3-カルボン酸は、その特定の置換パターンにより、独特の化学的および生物学的特性を有するため、ユニークです。 6位にある臭素原子の存在と3位にあるカルボン酸基は、分子標的との独自の相互作用を可能にし、様々な研究や工業用途において価値があります .

特性

CAS番号 |

1189107-62-7 |

|---|---|

分子式 |

C11H8BrNO2 |

分子量 |

266.09 g/mol |

IUPAC名 |

6-bromo-8-methylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H8BrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) |

InChIキー |

XPCJKHGPUVIPLK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)

![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)